![molecular formula C23H26N2OS B4851466 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea
Übersicht
Beschreibung
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea, also known as IMPTU, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. IMPTU belongs to the class of thiourea derivatives and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to disrupt the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to possess various biochemical and physiological effects. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to induce apoptosis, inhibit cell migration and invasion, and suppress angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to protect neurons from oxidative stress-induced damage, improve cognitive function, and enhance synaptic plasticity. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has several advantages for lab experiments, such as its high purity and yield, and its potential use in various scientific research areas. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use as a therapeutic agent in various diseases. Additionally, the development of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea derivatives with improved potency and selectivity could also be explored.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been studied for its potential use in various scientific research areas such as cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16(2)19-12-11-17(3)15-22(19)26-14-13-24-23(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-12,15-16H,13-14H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJDLFXYHVCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-3-naphthalen-1-yl-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)
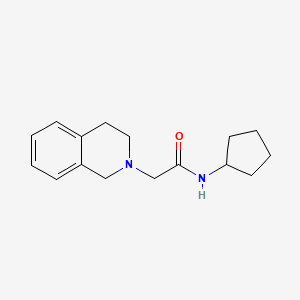
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)
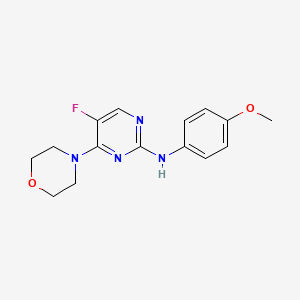
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)
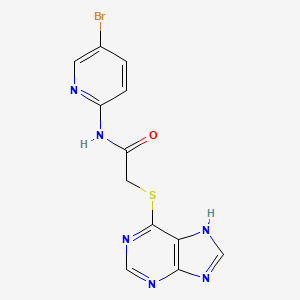
![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
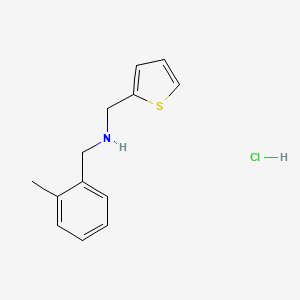
![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)
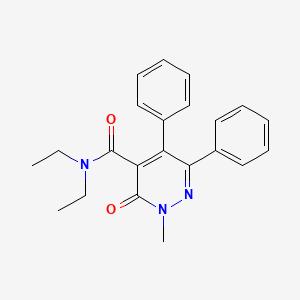
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)